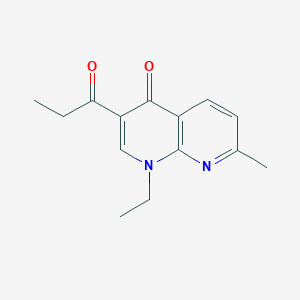
2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C9H13F3N2O2 and a molecular weight of 238.21 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate typically involves the reaction of 4-piperidone with acetonitrile in the presence of a base, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Common solvents include methanol or ethanol
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reacting 4-piperidone with acetonitrile: in a suitable solvent.
Adding trifluoroacetic acid: to form the trifluoroacetate salt.
Purification: through crystallization or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form amines.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Produces oxides or hydroxyl derivatives.
Reduction: Produces primary or secondary amines.
Substitution: Produces substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include:
Binding to active sites: on enzymes, altering their activity.
Interacting with receptors: to modulate signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(Piperidin-4-yl)acetonitrile 2,2,2-trifluoroacetate is unique due to its trifluoroacetate group, which imparts specific chemical properties such as increased stability and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C9H13F3N2O2 |
|---|---|
Molekulargewicht |
238.21 g/mol |
IUPAC-Name |
2-piperidin-4-ylacetonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2.C2HF3O2/c8-4-1-7-2-5-9-6-3-7;3-2(4,5)1(6)7/h7,9H,1-3,5-6H2;(H,6,7) |
InChI-Schlüssel |
NJCGQNRMAGKHLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CC#N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B11872472.png)


![2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872480.png)



![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)

